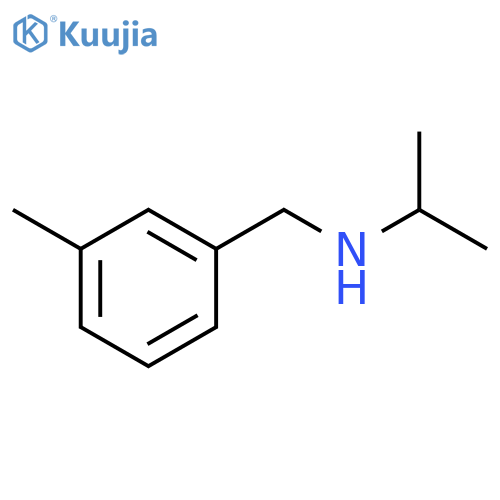Cas no 915922-51-9 (N-(3-Methylbenzyl)propan-2-amine Hydrochloride)

915922-51-9 structure
商品名:N-(3-Methylbenzyl)propan-2-amine Hydrochloride
N-(3-Methylbenzyl)propan-2-amine Hydrochloride 化学的及び物理的性質
名前と識別子
-
- N-(3-Methylbenzyl)propan-2-amine
- N-(3-Methylbenzyl)propan-2-amine hydrochloride
- N-[(3-methylphenyl)methyl]propan-2-amine
- N-(3-methylbenzyl)propan-2-amine(SALTDATA: HCl)
- Isopropyl(3-methylbenzyl)amine
- AKOS000162742
- EN300-32100
- [(3-methylphenyl)methyl](propan-2-yl)amine
- ISOPROPYL-(3-METHYL-BENZYL)-AMINE
- MFCD08060640
- N-(3-Methylphenylmethyl)isopropylamine
- DTXSID80592498
- SB76596
- FT-0683188
- 915922-51-9
- SCHEMBL11983546
- C78583
- N-(3-Methylbenzyl)propan-2-amine Hydrochloride
-
- MDL: MFCD08060640
- インチ: InChI=1S/C11H17N/c1-9(2)12-8-11-6-4-5-10(3)7-11/h4-7,9,12H,8H2,1-3H3
- InChIKey: VYALSSNVODXUNL-UHFFFAOYSA-N
- ほほえんだ: CC(C)NCC1=CC=CC(=C1)C
計算された属性
- せいみつぶんしりょう: 163.13600
- どういたいしつりょう: 163.136099547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 120
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 12Ų
じっけんとくせい
- 密度みつど: 0.9±0.1 g/cm3
- ふってん: 228.2±9.0 °C at 760 mmHg
- フラッシュポイント: 88.8±10.9 °C
- PSA: 12.03000
- LogP: 2.88390
- じょうきあつ: 0.1±0.5 mmHg at 25°C
N-(3-Methylbenzyl)propan-2-amine Hydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 危険レベル:IRRITANT
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(3-Methylbenzyl)propan-2-amine Hydrochloride 税関データ
- 税関コード:2921499090
- 税関データ:
中国税関番号:
2921499090概要:
2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%
N-(3-Methylbenzyl)propan-2-amine Hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-32100-0.5g |
[(3-methylphenyl)methyl](propan-2-yl)amine |
915922-51-9 | 95% | 0.5g |
$121.0 | 2023-09-04 | |
| Enamine | EN300-32100-1.0g |
[(3-methylphenyl)methyl](propan-2-yl)amine |
915922-51-9 | 95% | 1g |
$155.0 | 2023-06-08 | |
| Enamine | EN300-32100-0.1g |
[(3-methylphenyl)methyl](propan-2-yl)amine |
915922-51-9 | 95% | 0.1g |
$54.0 | 2023-09-04 | |
| Enamine | EN300-32100-0.25g |
[(3-methylphenyl)methyl](propan-2-yl)amine |
915922-51-9 | 95% | 0.25g |
$77.0 | 2023-09-04 | |
| TRC | N049950-1000mg |
N-(3-Methylbenzyl)propan-2-amine Hydrochloride |
915922-51-9 | 1g |
$ 315.00 | 2022-06-03 | ||
| TRC | N049950-2000mg |
N-(3-Methylbenzyl)propan-2-amine Hydrochloride |
915922-51-9 | 2g |
$ 505.00 | 2022-06-03 | ||
| Enamine | EN300-32100-10.0g |
[(3-methylphenyl)methyl](propan-2-yl)amine |
915922-51-9 | 95% | 10g |
$762.0 | 2023-06-08 | |
| Chemenu | CM283512-5g |
N-(3-Methylbenzyl)propan-2-amine |
915922-51-9 | 95% | 5g |
$317 | 2021-06-16 | |
| Chemenu | CM283512-5g |
N-(3-Methylbenzyl)propan-2-amine |
915922-51-9 | 95% | 5g |
$317 | 2022-05-27 | |
| 1PlusChem | 1P006H00-10g |
N-(3-METHYLBENZYL)PROPAN-2-AMINE |
915922-51-9 | 95% | 10g |
$1004.00 | 2023-12-15 |
N-(3-Methylbenzyl)propan-2-amine Hydrochloride 関連文献
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
915922-51-9 (N-(3-Methylbenzyl)propan-2-amine Hydrochloride) 関連製品
- 102-97-6(N-Isopropylbenzylamine)
- 3378-72-1(N-(1,1-Dimethylethyl)benzenemethanamine)
- 34636-09-4(Benzyldiisopropylamine)
- 55980-45-5(N-(4-Methylphenylmethyl)tert-butylamine)
- 70894-75-6((4-Methylphenyl)methyl(propan-2-yl)amine)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
